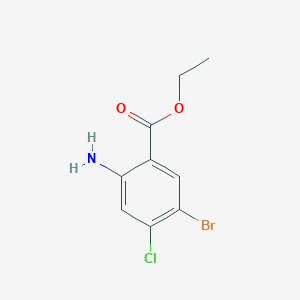

Ethyl 2-amino-5-bromo-4-chlorobenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDPTZSINKNKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: 5-Bromo-2-chlorobenzoic Acid

A crucial intermediate in the synthesis is 5-bromo-2-chlorobenzoic acid, which can be prepared by:

- Step 1: Bromination of 2-chlorobenzonitrile

2-chlorobenzonitrile is reacted with a bromination reagent to yield 5-bromo-2-chlorobenzonitrile. - Step 2: Hydrolysis

The nitrile group is hydrolyzed under alkaline conditions to form 5-bromo-2-chlorobenzoate salt. - Step 3: Acidification

Protonation of the benzoate salt with a protonic acid gives 5-bromo-2-chlorobenzoic acid as a white solid.

This method is notable for its simplicity, safety, low cost, and high yield and purity of the product. The hydrolysis is typically conducted at about 90 °C with stirring until the nitrile is fully converted, monitored by HPLC. The final acid is isolated by filtration, washed with cold water, and dried at 40 ± 5 °C for 10–14 hours.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 2-chlorobenzonitrile | Bromination reagent, controlled temp | 5-bromo-2-chlorobenzonitrile |

| 2 | Hydrolysis with alkali | ~90 °C, stirring, aqueous alkali | 5-bromo-2-chlorobenzoate salt |

| 3 | Acidification | Protonic acid, aqueous medium | 5-bromo-2-chlorobenzoic acid (solid) |

Introduction of the Amino Group and Esterification

The amino group at the 2-position and the ethyl ester moiety are introduced through a sequence involving:

- Amination : Typically, nucleophilic substitution reactions using ammonia or amine derivatives introduce the amino group onto the aromatic ring.

- Esterification : The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid, usually under reflux conditions.

An example synthetic route starts from 3-bromo-4-chlorobenzoic acid, which is esterified to the ethyl ester, followed by nitration at the 2-position and subsequent reduction of the nitro group to an amino group. Intermediate purification steps such as silica gel column chromatography with hexane/ethyl acetate gradients are employed to isolate pure intermediates.

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Ethanol, H₂SO₄ catalyst, reflux | Formation of ethyl ester |

| 2 | Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Introduction of nitro group at 2-position |

| 3 | Reduction | Sn/HCl or catalytic hydrogenation | Conversion of nitro to amino group |

| 4 | Purification | Column chromatography | Isolation of pure ethyl 2-amino-5-bromo-4-chlorobenzoate |

Alternative Synthetic Routes and Optimization

Research has explored alternative approaches to improve yield and reduce steps:

- Using halogenated anisole derivatives as starting materials, followed by deprotection and functionalization to introduce amino and ester groups.

- Employing selective chlorination reagents such as N-chlorosuccinimide (NCS) in DMF solvent for regioselective chlorination steps.

- Conducting hydrolysis and subsequent acidification in aqueous ethanol solutions to facilitate ester formation and purification.

These methods emphasize:

- Use of non-protic polar solvents such as DMF or DMSO for ethylation and chlorination reactions.

- Reaction temperatures typically ranging from 60 to 120 °C depending on the step.

- Reaction times from a few hours up to 10 hours for complete conversion.

- High recovery rates (up to ~72%) and purity, with reduced environmental impact and lower costs compared to older methods.

Summary Data Table: Key Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 2-chlorobenzonitrile | Bromination reagent, FeBr₃ catalyst | Ambient to 60 | 2–4 | High | Monitored by HPLC |

| Hydrolysis of nitrile | Alkali (NaOH), aqueous, stirring | ~90 | 4–6 | High | pH adjusted post-reaction |

| Acidification | Protonic acid (e.g., HCl), aqueous | Ambient | 1–2 | High | Precipitates acid |

| Esterification | Ethanol, H₂SO₄ catalyst, reflux | 78 (bp ethanol) | 4–8 | Moderate | Requires purification |

| Nitration | HNO₃/H₂SO₄ mixture | 0–5 | 1–2 | Moderate | Regioselective nitration |

| Reduction | Sn/HCl or catalytic hydrogenation | 25–50 | 2–6 | High | Converts nitro to amino group |

Research Findings and Practical Considerations

- The bromination and chlorination steps must be carefully controlled to avoid polyhalogenation or substitution at undesired positions.

- Hydrolysis of nitrile intermediates under alkaline reflux is efficient and provides high purity benzoic acid derivatives.

- Esterification under acidic reflux with ethanol is a classical method but requires careful removal of excess reagents and byproducts to achieve high purity.

- Amination via reduction of nitro groups is preferred over direct amination for regioselectivity and yield.

- Purification by silica gel chromatography or recrystallization is essential for isolating the final compound with high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions such as basic or acidic media.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and various coupled aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 2-amino-5-bromo-4-chlorobenzoate serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex compounds, such as ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate. This synthesis is significant for developing new materials and pharmaceuticals.

Reactivity and Functionalization

The compound's amino group and halogen substituents (bromo and chloro) make it susceptible to various chemical reactions, including:

- Nucleophilic Substitution: The presence of the amino group allows for nucleophilic attacks, facilitating the formation of new derivatives.

- Electrophilic Substitution: The halogen atoms can undergo electrophilic substitution reactions, allowing further functionalization.

Biological Applications

Hedgehog Signaling Inhibitors

Research indicates that ethyl 2-amino-5-bromo-4-chlorobenzoate may play a role in the synthesis and evaluation of hedgehog signaling inhibitors, which are crucial in cancer treatment. The compound's ability to modulate this signaling pathway opens avenues for therapeutic development against various cancers.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its structural components facilitate interactions with microbial targets, suggesting potential applications in treating bacterial infections .

Anticancer Potential

Initial investigations into the anticancer properties of ethyl 2-amino-5-bromo-4-chlorobenzoate have revealed promising results. The compound has been observed to induce apoptosis in cancer cell lines, indicating its selective cytotoxicity. Mechanisms such as hydrogen bonding and halogen bonding contribute to its biological activity by enhancing interactions with cellular proteins.

Case Studies

Several case studies have highlighted the efficacy of ethyl 2-amino-5-bromo-4-chlorobenzoate:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones in cultures treated with this compound, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro tests on cancer cell lines revealed that treatment with ethyl 2-amino-5-bromo-4-chlorobenzoate resulted in a dose-dependent reduction in cell viability. This study indicated that the compound could induce apoptosis through mitochondrial pathways, further validating its anticancer potential .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-bromo-4-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Methyl 2-Amino-5-Bromo-4-Chlorobenzoate

- Structural Difference : Replaces the ethyl ester with a methyl group.

- Molecular Weight : 264.5 g/mol (vs. ~278.5 g/mol for the ethyl analog).

- Physicochemical Properties :

- Applications : Similar use as a pharmaceutical intermediate but with slightly lower lipophilicity due to the smaller ester group .

Methyl 5-Amino-2-Bromo-4-Chlorobenzoate

- Substituent Positions: Amino group at the 5-position (vs. 2-position in the target compound).

- Impact on Reactivity: Alters regioselectivity in reactions; the 5-amino group may direct electrophilic substitutions to different positions compared to the 2-amino analog.

- Applications : Used in synthesizing purine derivatives and other heterocycles, highlighting positional isomer effects on biological activity .

Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate

Ethyl 5-Bromo-2-Chlorobenzoate

- Simplified Reactivity: Absence of the amino group reduces opportunities for hydrogen bonding or subsequent functionalization (e.g., amide formation).

- Applications : Primarily used in halogen exchange reactions or as a precursor for coupling reactions .

Key Comparative Data Table

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Ethyl 2-amino-5-bromo-4-chlorobenzoate | 2-NH₂, 5-Br, 4-Cl | ~278.5 | N/A | Pharmaceutical intermediates |

| Methyl 2-amino-5-bromo-4-chlorobenzoate | 2-NH₂, 5-Br, 4-Cl | 264.5 | 323.8±37.0 | High-purity synthesis |

| Methyl 5-amino-2-bromo-4-chlorobenzoate | 5-NH₂, 2-Br, 4-Cl | ~263.5 | N/A | Heterocycle synthesis |

| Ethyl 5-bromo-2-chloro-4-fluorobenzoate | 5-Br, 2-Cl, 4-F | 281.51 | N/A | Electrophilic substitution |

| Ethyl 5-bromo-2-chlorobenzoate | 5-Br, 2-Cl | 249.5 | N/A | Cross-coupling precursors |

Research Findings and Implications

- Substituent Position Effects: The amino group’s position (2 vs. 5) significantly influences electronic distribution and reaction pathways. For example, 2-amino derivatives are more reactive toward electrophiles at the para position relative to the amino group .

- Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, affecting solubility and bioavailability in drug design .

- Halogen Interactions : Bromine and chlorine at positions 5 and 4 enhance stability toward oxidation while providing sites for Suzuki-Miyaura couplings, a feature shared across analogs .

Biological Activity

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-5-bromo-4-chlorobenzoate has the following structural characteristics:

- Molecular Formula : C9H8BrClN O2

- Molecular Weight : Approximately 278.53 g/mol

- Functional Groups :

- Amino group (-NH2)

- Bromine (Br) and Chlorine (Cl) substituents

- Ethyl ester group

The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The mechanism of action of Ethyl 2-amino-5-bromo-4-chlorobenzoate primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds, enhancing the compound's binding affinity to target proteins. The halogen substituents (bromo and chloro) may also participate in halogen bonding, which can influence the compound's specificity and overall biological activity .

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 2-amino-5-bromo-4-chlorobenzoate exhibit notable anticancer properties. For instance, analogues have been evaluated for their binding interactions with antiapoptotic Bcl-2 proteins, which play a critical role in cancer cell survival. In vitro assays demonstrated that these compounds could effectively inhibit Bcl-2 proteins, leading to increased cytotoxicity against cancer cell lines such as Jurkat cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in determining biological activity. For example:

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| Ethyl 5-Amino-2-bromo-4-chlorobenzoate | Lacks amino group | Reduced reactivity |

| Ethyl 2-amino-4-bromo-6-chlorobenzoate | Different substitution pattern | Varying biological effects |

| Ethyl 2-amino-5-bromo-4-chlorobenzoate | Unique arrangement of Br and Cl | Potential anticancer and antiparasitic activity |

These comparisons illustrate how subtle changes in structure can significantly impact biological properties.

Case Studies and Research Findings

- In Vitro Cytotoxicity : In a study assessing various derivatives against cancer cell lines, it was found that compounds with similar structures to Ethyl 2-amino-5-bromo-4-chlorobenzoate exhibited increased binding affinities to Bcl-2 proteins, correlating with enhanced cytotoxic effects .

- Enzyme Inhibition : Another research avenue involved evaluating the inhibition of specific enzymes by related compounds. The presence of halogen atoms was noted to enhance enzyme binding, which could be critical for developing therapeutic agents targeting enzymatic pathways in diseases like cancer .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-amino-5-bromo-4-chlorobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative (e.g., 2-amino-5-bromo-4-chlorobenzoic acid) with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, halogenation steps (bromination/chlorination) may precede esterification, depending on precursor availability. Key considerations include:

- Amino Group Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during halogenation .

- Halogenation Selectivity : Bromine and chlorine are introduced via electrophilic aromatic substitution, guided by directing effects of the amino and ester groups. Steric hindrance from substituents may require optimized temperatures (e.g., 0–50°C) .

- Esterification Efficiency : Reflux conditions (e.g., 12–24 hours) with excess ethanol improve yields. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing Ethyl 2-amino-5-bromo-4-chlorobenzoate, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR :

- Ethyl ester protons appear as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂).

- Aromatic protons show distinct splitting patterns due to bromine and chlorine substituents (e.g., deshielding at δ ~7.5–8.5 ppm).

- The amino group (if free) may exhibit a broad singlet (δ ~5–6 ppm) .

- IR Spectroscopy :

- Ester C=O stretch at ~1700–1750 cm⁻¹.

- N-H stretching (if unmodified) at ~3300–3500 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion [M+H]⁺ with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystal structures of Ethyl 2-amino-5-bromo-4-chlorobenzoate derivatives?

- Methodological Answer : Conflicting reports on hydrogen bonding may arise from polymorphism or solvent-dependent crystallization. To address this:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) and identify dominant interactions .

- SHELX Refinement : Use SHELXL (via Hirshfeld surface analysis) to refine crystal structures and validate hydrogen bond geometries .

- Solvent Screening : Test crystallization in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess environmental effects on packing .

Q. What strategies are recommended for optimizing regioselective halogenation in Ethyl 2-amino-5-bromo-4-chlorobenzoate synthesis when conflicting reactivity data arise?

- Methodological Answer : Conflicting halogenation outcomes often stem from competing directing effects (e.g., amino vs. ester groups). Mitigation strategies include:

- Protecting Group Selection : Acetylation of the amino group enhances para-directing effects, favoring bromination at position 5 .

- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to stabilize transition states and improve regioselectivity .

- Competitive Kinetic Studies : Monitor reaction progress (e.g., via HPLC) to identify optimal temperature and stoichiometry for desired substitution .

Q. How can computational chemistry methods complement experimental data to predict reactivity in nucleophilic substitution reactions involving Ethyl 2-amino-5-bromo-4-chlorobenzoate?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict activation energies for bromine/chlorine displacement. Compare with experimental kinetics (e.g., Arrhenius plots) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., ortho to the ester group) prone to nucleophilic attack .

- Solvent Effect Simulations : Use COSMO-RS to evaluate solvation effects on reaction pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of Ethyl 2-amino-5-bromo-4-chlorobenzoate?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. To resolve:

- Differential Scanning Calorimetry (DSC) : Confirm thermal behavior (e.g., sharp vs. broad endotherms) to detect polymorphs .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% recommended) and identify co-eluting impurities .

- Solubility Studies : Conduct parallel experiments in standardized solvents (e.g., DMSO, ethanol) under controlled humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.